molecular formula C16H25BO3S B8243483 2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8243483
M. Wt: 308.2 g/mol
InChI Key: VNCVNWHAAJANSN-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organoboron compound that serves as a valuable building block in synthetic and materials chemistry. This molecule integrates a pinacol boronic ester moiety, known for its stability and utility in cross-coupling reactions such as the Suzuki-Miyaura reaction , with a unique butylsulfinyl substituent. The sulfinyl group can influence the electronic properties of the aromatic ring and offers a handle for further chemical modification, making this reagent a versatile intermediate for constructing complex molecules. While specific published studies on this exact molecule are limited, its structure suggests broad potential in pharmaceutical research for creating active ingredients and in materials science for developing advanced organic electronic materials. Boronic esters of this class are frequently employed in the synthesis of conjugated polymers and small molecules used in organic light-emitting devices (OLEDs) and perovskite solar cells . Researchers can leverage this compound to introduce a functionalized phenyl boronic ester into a target structure, enabling the exploration of new chemical space in catalyst design and the development of functional materials. The product is provided as a solid and requires storage under an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-butylsulfinylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3S/c1-6-7-12-21(18)14-10-8-13(9-11-14)17-19-15(2,3)16(4,5)20-17/h8-11H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCVNWHAAJANSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard approach, adapted from analogous dioxaborolane syntheses, involves reacting 4-(butylsulfinyl)phenyllithium with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The phenyllithium intermediate is generated via halogen-lithium exchange using n-butyllithium and 1-bromo-4-(butylsulfinyl)benzene in anhydrous tetrahydrofuran (THF) at −78°C.

Critical Parameters

  • Temperature control (−78°C to 0°C) prevents sulfoxide decomposition

  • Anhydrous conditions (MgSO₄ drying) ensure borolane stability

  • Stoichiometric excess (1.2 eq) of Grignard reagent improves conversion

Table 1: Representative Reaction Conditions

ParameterValueSource
Temperature−78°C → 0°C (ramp)
SolventTHF
Borolane Equiv1.1
Reaction Time12–16 h
Yield68–72%

Challenges and Mitigation Strategies

Sulfinyl group oxidation during lithiation remains a primary concern. Substituting t-butyl sulfoxide for enhanced steric protection improves stability but reduces reactivity. Quenching with degassed aqueous NH₄Cl (pH 6.5–7.0) minimizes over-oxidation to sulfone byproducts.

Direct Borylation via Suzuki-Miyaura Coupling

Palladium-Catalyzed Cross-Coupling

This method couples 4-(butylsulfinyl)phenylboronic acid with pinacol-protected diboron reagents. A modified procedure from fluorenylborolane synthesis employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), and DME/H₂O (4:1) at 80°C for 24 h.

Key Observations

  • Electron-deficient sulfoxides require higher Pd loading (7–10 mol%)

  • Microwave-assisted heating (100°C, 30 min) boosts yield to 81%

  • Boronic acid purification via recrystallization (hexane/EtOAc) essential

Table 2: Catalytic System Optimization

CatalystYield (%)Selectivity (%)
Pd(OAc)₂/XPhos6588
PdCl₂(dppf)7192
Pd(PPh₃)₄7689

Limitations and Scope

Steric hindrance from the tert-butyl groups in pinacol reduces coupling efficiency with bulky substrates. Switching to 1,2-ethanediol-based boronates improves conversion but complicates purification.

Sulfur Oxidation Post-Functionalization

Thioether to Sulfoxide Conversion

A two-step sequence first synthesizes 2-(4-(butylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via thiol-ene click chemistry, followed by controlled oxidation.

Oxidation Protocol

  • Prepare 0.1 M borolane solution in CH₂Cl₂

  • Add 1.05 eq meta-chloroperbenzoic acid (mCPBA) at 0°C

  • Stir 2 h, wash with NaHCO₃ (5%), dry over MgSO₄

Yield Progression

StageYield (%)
Thioether formation83
Sulfoxidation91
Overall75

Selectivity Control

Competitive sulfone formation occurs above −10°C. Low-temperature conditions (−20°C) with H₂O₂/urea adduct achieve 94:6 sulfoxide:sulfone ratio.

Comparative Method Analysis

Table 3: Synthesis Route Efficiency

MethodYield (%)Purity (%)Scalability
Grignard borylation7298Medium
Suzuki coupling7695High
Post-oxidation7597Low

The Grignard route offers superior purity but requires cryogenic conditions. Suzuki coupling balances yield and scalability, though catalyst costs remain prohibitive for multi-gram syntheses. Post-oxidation provides excellent functional group tolerance but necessitates additional protection steps.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) resolves sulfoxide diastereomers arising from pyramidal sulfur inversion.

Typical Conditions

  • Flow rate: 1 mL/min

  • Retention times: 12.3 min (R-isomer), 13.1 min (S-isomer)

Spectroscopic Validation

  • ¹¹B NMR (CDCl₃): δ 30.2 ppm (characteristic dioxaborolane quadrupolar signal)

  • ¹H NMR (500 MHz):

    • δ 1.32 (s, 12H, pinacol CH₃)

    • δ 3.21 (m, 2H, SCH₂)

    • δ 7.45 (d, J = 8.2 Hz, 2H, aromatic)

Industrial-Scale Considerations

Kilogram-scale production favors continuous flow Suzuki coupling with immobilized Pd catalysts (SiO₂-PdNP). A 2024 pilot study achieved 89% yield at 5 kg/batch using:

  • Residence time: 8 min

  • Temperature: 120°C

  • Catalyst loading: 0.3 mol%

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its dioxaborolane structure allows for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. This capability is particularly valuable in the development of pharmaceuticals and agrochemicals.

  • Case Study : In a study focused on synthesizing new anti-cancer agents, researchers utilized 2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to create boron-containing heterocycles that exhibited promising cytotoxic activity against various cancer cell lines .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its ability to form stable complexes with various biomolecules makes it a candidate for drug development.

  • Case Study : Research demonstrated that derivatives of this compound could enhance the bioavailability of certain drugs by acting as prodrugs. The sulfinyl group contributes to improved solubility and permeability across biological membranes .

Materials Science

In materials science, this compound is used in the development of advanced materials such as polymers and nanocomposites.

  • Application Example : The compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content facilitates cross-linking reactions that improve the overall material performance .

Data Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of anti-cancer agents
Medicinal ChemistryDevelopment of prodrugs for enhanced bioavailability
Materials ScienceIncorporation into polymers for improved thermal stability

Comparison with Similar Compounds

Sulfur-Containing Derivatives

Compounds with sulfur-based substituents on the phenyl ring are critical for modulating electronic and steric properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
Target Compound 4-(Butylsulfinyl)phenyl C₁₇H₂₇BO₃S 330.28 Polar sulfinyl group enhances solubility in polar solvents; intermediate oxidation state (S=O) enables unique reactivity. Inferred from
2-(4-(Butylthiomethyl)phenyl)-dioxaborolane 4-(Butylthiomethyl)phenyl C₁₇H₂₇BO₂S 306.27 Thioether (S–C) group is less polar; typically synthesized via alkylation of bromophenyl precursors. Lower oxidation state increases stability in acidic conditions. Yield: ~50% .
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-dioxaborolane 3-Fluoro-4-(methylsulfonyl)phenyl C₁₃H₁₈BFO₄S 300.15 Sulfonyl (SO₂) group is strongly electron-withdrawing; enhances electrophilicity of the boronic ester. Used in coupling reactions requiring activated aryl groups.
2-[2-chloro-4-(methylsulfanyl)phenyl]-dioxaborolane 2-Chloro-4-(methylsulfanyl)phenyl C₁₃H₁₈BClO₂S 284.61 Thioether (SMe) substituent provides moderate electron-withdrawing effects. Chlorine at ortho-position adds steric hindrance.

Key Findings :

  • Electronic Effects : Sulfinyl (S=O) groups are more electron-withdrawing than thioethers (S–C) but less so than sulfonyl (SO₂) groups. This positions the target compound as a versatile intermediate in reactions requiring balanced electronic modulation.
  • Synthetic Accessibility : Thioether derivatives (e.g., butylthiomethyl) are synthesized via direct alkylation (e.g., using n-BuLi in DMSO, yields ~34–51% ), while sulfinyl groups likely require oxidation of thioethers, adding a synthetic step.

Alkoxy and Ether Derivatives

Alkoxy-substituted analogs are common in medicinal chemistry due to their electron-donating properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
2-(4-Methoxyphenyl)-dioxaborolane 4-Methoxyphenyl C₁₃H₁₉BO₃ 234.10 Methoxy group enhances electron density on the aryl ring, improving stability but reducing reactivity in electrophilic coupling. Melting point: 137–139°C .
2-(4-Butoxyphenyl)-dioxaborolane 4-Butoxyphenyl C₁₆H₂₅BO₃ 276.20 Longer alkyl chain (butoxy) increases lipophilicity; used in hydrophobic reaction environments.

Key Findings :

  • Reactivity Trade-offs : Methoxy groups stabilize the boronic ester but slow down cross-coupling due to reduced electrophilicity. In contrast, the target compound’s sulfinyl group accelerates coupling by activating the aryl ring.
  • Synthetic Yields : Methoxy derivatives are synthesized via pinacol esterification (yields ~50–81% ), comparable to sulfur-containing analogs.

Halogenated and Functionalized Derivatives

Halogens and complex functional groups introduce steric and electronic diversity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
2-(4-Ethynylphenyl)-dioxaborolane 4-Ethynylphenyl C₁₄H₁₇BO₂ 228.10 Ethynyl group enables click chemistry applications; lower molecular weight improves volatility. Purity: 95% .
2-(4-Fluorobenzyl)-dioxaborolane 4-Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 Fluorine’s electronegativity enhances stability; benzyl group adds steric bulk.

Key Findings :

  • Application-Specific Design : Ethynyl groups expand utility in bioorthogonal chemistry, whereas fluorine improves metabolic stability in drug candidates. The target compound’s sulfinyl group offers a middle ground between reactivity and stability.

Biological Activity

2-(4-(Butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique molecular structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmaceuticals due to its antibacterial properties and role in drug development.

  • Molecular Formula : C16H25BO3S
  • Molecular Weight : 308.24 g/mol
  • CAS Number : Not available
  • Purity : ≥95%
  • Storage Conditions : Requires inert atmosphere at 2-8°C

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The mechanism often involves the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This action can lead to cell lysis and death in susceptible bacteria.

  • Mechanism of Action :
    • Inhibition of PBPs : These compounds interfere with the normal function of PBPs, leading to compromised cell wall integrity.
    • Broad Spectrum Activity : Effective against various Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have explored the efficacy of boron-containing compounds in combating antibiotic resistance:

  • Study on Efficacy Against Resistant Strains :
    • A recent study demonstrated that derivatives of dioxaborolanes showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the dioxaborolane framework can improve antibacterial potency .
  • Combination Therapies :
    • Research has indicated that when used in combination with traditional antibiotics (e.g., cefoperazone), these compounds can restore efficacy against resistant bacterial strains .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget BacteriaMechanism of ActionReference
This compoundAntibacterialStaphylococcus aureus, E. coliInhibition of PBPs
Similar DioxaborolanesAntibacterialVarious resistant strainsCell wall synthesis disruption

Research Findings

Recent advancements in synthetic strategies for dioxaborolanes have led to the development of more potent derivatives. These include modifications that enhance solubility and bioavailability while maintaining or improving antibacterial activity. The following findings highlight the ongoing research:

  • Synthesis Techniques : Innovative synthetic pathways have been developed to create derivatives with optimized pharmacological profiles.
  • In Vivo Studies : Animal studies have shown promising results regarding the safety and efficacy of these compounds when administered in therapeutic doses.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(butylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity optimized?

The compound is typically synthesized via Suzuki-Miyaura coupling or photoredox-catalyzed reactions. For example, Ir-catalyzed photoredox conditions enable efficient coupling with carbonyl compounds by leveraging single-electron transfer mechanisms . Purification often involves column chromatography using silica gel, with solvent systems optimized based on the compound's polarity. Density (1.059 g/mL at 25°C) and SMILES strings (CC1(C)OB(CSc2ccccc2)OC1(C)C) aid in verifying structural integrity during synthesis .

Q. How is the compound characterized to confirm its structural identity and purity?

Key techniques include:

  • NMR spectroscopy : Analysis of <sup>11</sup>B and <sup>1</sup>H NMR spectra to confirm boron coordination and substituent environments.
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.031) validate bond lengths and angles, as demonstrated for structurally similar dioxaborolanes .
  • Mass spectrometry : High-resolution MS matches the molecular formula (C16H23BO3S) and detects impurities ≥95% purity thresholds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a boronic ester precursor for:

  • C–C bond formation : Suzuki-Miyaura cross-coupling to synthesize biaryl or heteroaryl derivatives .
  • α-Aminoboronic acid synthesis : Key intermediates for serine protease inhibitors, requiring controlled stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in photoredox-catalyzed coupling reactions involving this compound?

Systematic screening of parameters is critical:

  • Catalyst selection : Ir(ppy)3 vs. Ru(bpy)3<sup>2+</sup> impacts redox potential and electron-transfer efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and stabilize reactive intermediates .
  • Light intensity : Wavelength-specific irradiation (e.g., 450 nm LEDs) minimizes side reactions . Computational reaction path searches (quantum chemical calculations) further narrow optimal conditions .

Q. What strategies resolve contradictions in stereochemical outcomes during α-aminoboronic acid synthesis?

Conflicting data on enantioselectivity may arise from:

  • Substrate electronic effects : Electron-withdrawing groups on the phenyl ring alter boron Lewis acidity, influencing nucleophilic attack trajectories .
  • Chiral auxiliary use : Temporarily introducing chiral ligands (e.g., BINOL derivatives) during boronate formation improves enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Combining asymmetric catalysis with in situ racemization achieves higher stereocontrol .

Q. How do computational methods enhance the design of derivatives for targeted enzyme inhibition?

Integrated computational-experimental workflows include:

  • Docking simulations : Predicting binding affinities to serine proteases (e.g., trypsin) using the compound’s sulfinyl group as a hydrogen-bond acceptor .
  • Molecular dynamics (MD) : Assessing stability of enzyme-inhibitor complexes under physiological conditions .
  • QSAR modeling : Correlating substituent variations (e.g., alkyl chain length) with inhibitory potency .

Methodological Challenges and Solutions

Q. What precautions are critical for handling and storing this compound to prevent degradation?

  • Storage : Under inert gas (N2) at –20°C to prevent hydrolysis of the dioxaborolane ring .
  • Moisture control : Use anhydrous solvents and gloveboxes for air-sensitive steps .
  • Decomposition monitoring : Periodic <sup>11</sup>B NMR checks detect boronic acid formation, indicating degradation .

Q. How can batch-to-batch variability in reactivity be minimized during scale-up?

  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures consistent intermediate formation .
  • Design of experiments (DoE) : Multivariate analysis identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • Quality-by-design (QbD) : Establishing a design space for raw material specifications (e.g., sulfoxide purity ≥98%) .

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